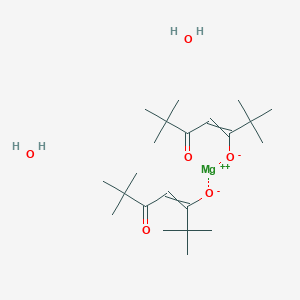
Magnesium (3E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate (3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate--water (1/1/1/2)
Description
The exact mass of the compound Magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate is 426.2831807 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium (3E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate (3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate--water (1/1/1/2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium (3E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate (3Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate--water (1/1/1/2) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
625832-70-4 |
|---|---|
Molecular Formula |
C22H42MgO6 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
magnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate |
InChI |
InChI=1S/2C11H20O2.Mg.2H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;;/h2*7,12H,1-6H3;;2*1H2/q;;+2;;/p-2/b8-7+;8-7-;;; |
InChI Key |
WTZQUDYOTSWADB-KBMSESHYSA-L |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.O.[Mg+2] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.O.[Mg+2] |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of ligands and coordination complexes. Coordination complexes often interact with metal ions, and in this case, the magnesium ion is likely to be a significant target.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Magnesium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;dihydrate. Factors such as pH, temperature, and the presence of other ions could potentially affect its stability and interaction with its targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


